3-(Cyclopentylmethoxy)propan-1-ol
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Overview
Description
3-(Cyclopentylmethoxy)propan-1-ol is an organic compound with the molecular formula C9H18O2 It is a primary alcohol characterized by the presence of a cyclopentylmethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethanol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentylmethoxypropane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclopentylmethoxypropanal or cyclopentylmethoxypropanoic acid.
Reduction: Cyclopentylmethoxypropane.
Substitution: Cyclopentylmethoxypropyl chloride.
Scientific Research Applications
3-(Cyclopentylmethoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopentylmethoxy group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the propanol backbone.
3-Methoxypropan-1-ol: Similar backbone but lacks the cyclopentyl group.
Cyclopentylpropanol: Similar backbone but lacks the methoxy group.
Uniqueness
3-(Cyclopentylmethoxy)propan-1-ol is unique due to the combination of the cyclopentylmethoxy group and the propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(cyclopentylmethoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-6-3-7-11-8-9-4-1-2-5-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGFLVVQNNGZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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